molecular formula C14H9BrF2N2 B8477255 1h-Indazole,4-bromo-1-(2,4-difluorophenyl)-6-methyl-

1h-Indazole,4-bromo-1-(2,4-difluorophenyl)-6-methyl-

Cat. No. B8477255
M. Wt: 323.13 g/mol
InChI Key: XVBXXEIPTLONCN-UHFFFAOYSA-N
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Patent
US08093281B2

Procedure details

2,6-Dibromo-4-methylbenzaldehyde (2,4-difluorophenyl)hydrazone (Intermediate 12, 67.4 g, 0.167 mol), tripotassium phosphate (88.8 g, 0.418 mol), tris(dibenzylideneacetone)dipalladium(0) (3.4 g, 3.71 mmol) and racemic BINAP (2.09 g, 3.27 mmol) were heated in degassed 1,4-dioxane (1.125 L) under reflux for 4 days. The mixture was filtered through Celite, washing through with dichloromethane. The filtrate was evaporated under reduced pressure to give a dark brown residue which was dissolved in dichloromethane, absorbed onto silica gel, applied to a silica gel column (1 kg) and eluted with a gradient of 10 to 35% dichloromethane in hexane. Product containing fractions were combined and evaporated to give the title compound as a red solid (17.8 g).
Name
2,6-Dibromo-4-methylbenzaldehyde (2,4-difluorophenyl)hydrazone
Quantity
67.4 g
Type
reactant
Reaction Step One
Name
Intermediate 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
88.8 g
Type
reactant
Reaction Step One
Quantity
1.125 L
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One
Name
Quantity
2.09 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH:9][N:10]=[CH:11][C:12]1[C:17](Br)=[CH:16][C:15]([CH3:19])=[CH:14][C:13]=1[Br:20].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>O1CCOCC1.ClCCl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[Br:20][C:13]1[CH:14]=[C:15]([CH3:19])[CH:16]=[C:17]2[C:12]=1[CH:11]=[N:10][N:9]2[C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[F:1] |f:1.2.3.4,7.8.9.10.11|

Inputs

Step One
Name
2,6-Dibromo-4-methylbenzaldehyde (2,4-difluorophenyl)hydrazone
Quantity
67.4 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)NN=CC1=C(C=C(C=C1Br)C)Br
Name
Intermediate 12
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)NN=CC1=C(C=C(C=C1Br)C)Br
Name
tripotassium phosphate
Quantity
88.8 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
1.125 L
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
3.4 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
2.09 g
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 days
Duration
4 d
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washing through with dichloromethane
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark brown residue which
CUSTOM
Type
CUSTOM
Details
absorbed onto silica gel
WASH
Type
WASH
Details
eluted with a gradient of 10 to 35% dichloromethane in hexane
ADDITION
Type
ADDITION
Details
Product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=NN(C2=CC(=C1)C)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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